molecular formula C6H4BrClO2S B063220 5-Bromo-4-methoxythiophene-3-carbonyl chloride CAS No. 162848-22-8

5-Bromo-4-methoxythiophene-3-carbonyl chloride

Cat. No.: B063220
CAS No.: 162848-22-8
M. Wt: 255.52 g/mol
InChI Key: XJAKJJYSTWMFHS-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxythiophene-3-carbonyl chloride: is a chemical compound with the molecular formula C6H4BrClO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features both bromine and methoxy substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methoxythiophene-3-carbonyl chloride typically involves the bromination of 4-methoxythiophene followed by acylation with thionyl chloride. The reaction conditions often require a controlled environment to ensure the selective bromination and subsequent acylation .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and acylation processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-4-methoxythiophene-3-carbonyl chloride serves as a versatile building block in organic synthesis. It is used to create a variety of thiophene derivatives, which are valuable in the development of new materials and pharmaceuticals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. Brominated and methoxylated aromatic compounds have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.

Industry: The compound is used in the production of advanced materials, including conductive polymers and organic semiconductors. Its unique chemical structure allows for the fine-tuning of electronic properties in these materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxythiophene-3-carbonyl chloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and methoxy groups can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

    5-Bromo-2-methoxythiophene: Similar in structure but with the methoxy group at a different position.

    4-Bromo-3-methoxythiophene: Another isomer with different substitution patterns.

    5-Chloro-4-methoxythiophene-3-carbonyl chloride: A chlorinated analogue with similar reactivity.

Uniqueness: 5-Bromo-4-methoxythiophene-3-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions in various chemical and biological contexts .

Properties

IUPAC Name

5-bromo-4-methoxythiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO2S/c1-10-4-3(6(8)9)2-11-5(4)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAKJJYSTWMFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380901
Record name 5-bromo-4-methoxythiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162848-22-8
Record name 5-bromo-4-methoxythiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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